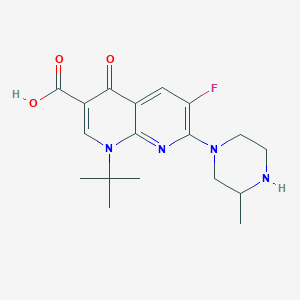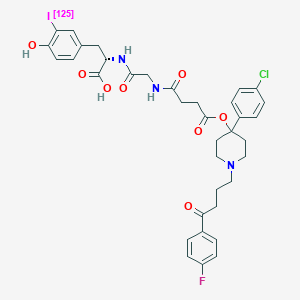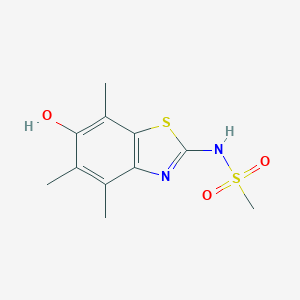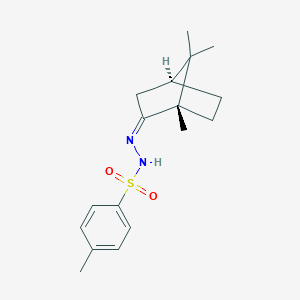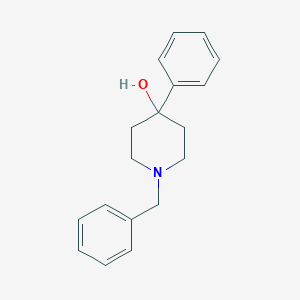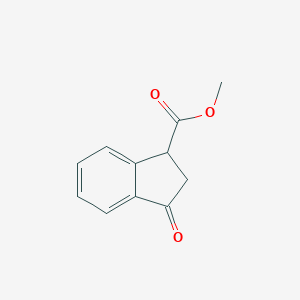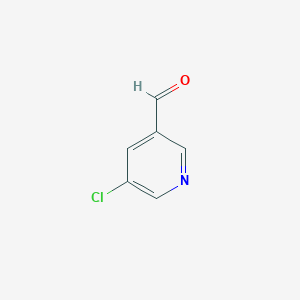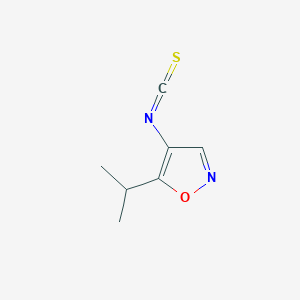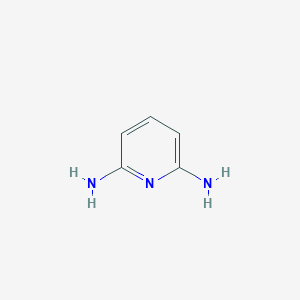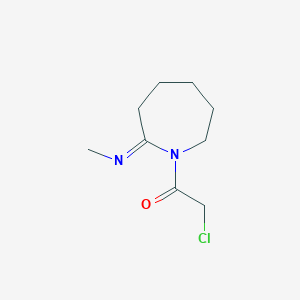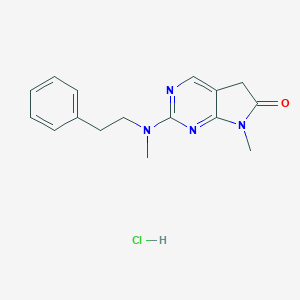
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
作用机制
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
生化和生理效应
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a strong inhibitory effect on specific signaling pathways, making it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research involving 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity in humans.
In conclusion, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a promising compound with potential applications in medical research. Its unique biochemical and physiological effects make it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation, and it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
合成方法
The synthesis method of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the reaction of 6-chloro-2-methylaminopyrimidin-4(3H)-one with 2-phenylethylamine, followed by the reaction with sodium hydride and methyl iodide. The resulting product is then purified to obtain the monohydrochloride salt form.
科学研究应用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
122113-27-3 |
|---|---|
产品名称 |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride |
分子式 |
C16H19ClN4O |
分子量 |
318.8 g/mol |
IUPAC 名称 |
7-methyl-2-[methyl(2-phenylethyl)amino]-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O.ClH/c1-19(9-8-12-6-4-3-5-7-12)16-17-11-13-10-14(21)20(2)15(13)18-16;/h3-7,11H,8-10H2,1-2H3;1H |
InChI 键 |
CVFHBYFAPHLYAX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
规范 SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
其他 CAS 编号 |
122113-27-3 |
同义词 |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phe nylethyl)amino)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



